(Hexahydro-1H-pyrrolizin-7A-YL)methanamine
Overview
Description
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is a heterocyclic amine compound with the molecular formula C8H16N2 It is characterized by a hexahydro-1H-pyrrolizine ring structure with a methanamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine can be synthesized through a series of chemical reactions involving cyclization, hydrogenation, and methylation. One common method involves the cyclization of pyrrole compounds, followed by hydrogenation to form the hexahydro-1H-pyrrolizine ring, and subsequent methylation to introduce the methanamine group .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as platinum oxide and solvents like acetic acid to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a platinum catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (Hexahydro-1H-pyrrolizin-7A-YL)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-1H-pyrrolizin-7a (5H)-ylmethanamine
- 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine
Uniqueness
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is unique due to its specific ring structure and functional group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility .
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMVKXAJZFXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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